molecular formula C22H15ClF2N4O2 B10849400 4-(4-(4-(Chlorodifluoromethoxy)phenylamino)phthalazin-1-yl)benzamide

4-(4-(4-(Chlorodifluoromethoxy)phenylamino)phthalazin-1-yl)benzamide

Cat. No.: B10849400
M. Wt: 440.8 g/mol
InChI Key: GUSAPNPQBHFHSX-UHFFFAOYSA-N
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Description

IM-023911 is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. This compound is known for its unique structure, which allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IM-023911 involves multiple steps, starting with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form 4-benzyl-1-oxo-1H-phthalazin-2-yl methyl acetate. This intermediate is then hydrazinolyzed to produce the corresponding hydrazide. The hydrazide undergoes further reactions, including azide coupling and condensation with various carbonyl compounds, to yield the final product .

Industrial Production Methods

Industrial production of IM-023911 typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of advanced purification techniques, such as recrystallization and chromatography, is also essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

IM-023911 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of IM-023911, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

IM-023911 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

IM-023911 exerts its effects by interacting with specific molecular targets, such as EGFR and VEGFR. The compound binds to these receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This mechanism makes IM-023911 a potential candidate for the treatment of various cancers .

Comparison with Similar Compounds

IM-023911 is structurally similar to other phthalazine derivatives, such as:

Uniqueness

What sets IM-023911 apart from these compounds is its dual inhibitory activity against both EGFR and VEGFR, making it a versatile agent in anticancer therapy. Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .

Similar Compounds

Properties

Molecular Formula

C22H15ClF2N4O2

Molecular Weight

440.8 g/mol

IUPAC Name

4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]benzamide

InChI

InChI=1S/C22H15ClF2N4O2/c23-22(24,25)31-16-11-9-15(10-12-16)27-21-18-4-2-1-3-17(18)19(28-29-21)13-5-7-14(8-6-13)20(26)30/h1-12H,(H2,26,30)(H,27,29)

InChI Key

GUSAPNPQBHFHSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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